4-Amino-3,5-dichlorobenzoyl chloride
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Overview
Description
4-Amino-3,5-dichlorobenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides. It is characterized by the presence of two chlorine atoms at the 3rd and 5th positions and an amino group at the 4th position on the benzene ring. This compound is a valuable intermediate in the synthesis of various chemical derivatives, particularly in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dichlorobenzoyl chloride typically involves the reaction of 3,5-dichlorobenzoic acid with thionyl chloride. The reaction is carried out under reflux conditions to produce 3,5-dichlorobenzoyl chloride, which is then reacted with an appropriate amine to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,5-dichlorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Acylation Reactions: The benzoyl chloride group can react with amines to form amides.
Common Reagents and Conditions
Thionyl Chloride: Used in the initial synthesis step to convert 3,5-dichlorobenzoic acid to 3,5-dichlorobenzoyl chloride.
Amines: React with 3,5-dichlorobenzoyl chloride to form amides.
Major Products
The major products formed from these reactions include various dichlorobenzamide derivatives, which have applications in different fields .
Scientific Research Applications
4-Amino-3,5-dichlorobenzoyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antitumoral and anticonvulsive properties.
Medicine: Investigated for its role in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3,5-dichlorobenzoyl chloride involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophiles, such as amines, through the acylation reaction. This reactivity is crucial for its role in synthesizing various derivatives .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzoyl Chloride: A precursor in the synthesis of 4-Amino-3,5-dichlorobenzoyl chloride.
2,6-Dichloro-N-(4-chlorophenyl)benzamide: A structurally related compound with similar applications.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and an amino group on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds .
Properties
CAS No. |
58991-40-5 |
---|---|
Molecular Formula |
C7H4Cl3NO |
Molecular Weight |
224.5 g/mol |
IUPAC Name |
4-amino-3,5-dichlorobenzoyl chloride |
InChI |
InChI=1S/C7H4Cl3NO/c8-4-1-3(7(10)12)2-5(9)6(4)11/h1-2H,11H2 |
InChI Key |
ICZKDMJNSMQIFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)C(=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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